molecular formula C9H13BrN2O2S B11815147 Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate

Cat. No.: B11815147
M. Wt: 293.18 g/mol
InChI Key: QEYFPRKLPCOIBD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate is a brominated thiazole derivative featuring a diethylamino substituent at position 2 and a methyl ester at position 5 of the heterocyclic ring. This compound belongs to the class of functionalized thiazoles, which are widely studied for their utility in medicinal chemistry, agrochemicals, and materials science. The bromine atom at position 4 enhances its reactivity, making it a valuable intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl, heteroaryl, or other functional groups .

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

methyl 4-bromo-2-(diethylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13BrN2O2S/c1-4-12(5-2)9-11-7(10)6(15-9)8(13)14-3/h4-5H2,1-3H3

InChI Key

QEYFPRKLPCOIBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiazole Derivatives

A common approach starts with 2-(diethylamino)thiazole-5-carboxylic acid methyl ester. Bromination at the 4-position is achieved using brominating agents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions:

  • Reagents : NBS, solvent (e.g., DCM, DMF).

  • Conditions : 0–25°C, 2–4 hours.

  • Yield : ~60–75% (based on analogous thiazole brominations in).

This step requires careful temperature control to avoid over-bromination or side reactions.

Alternative Routes via Grignard Reagents

A less common method employs Grignard reagents for carbon-carbon bond formation.

Grignard Reaction for Thiazole Construction

Ethyl 2-bromo-4-methylthiazole-5-carboxylate undergoes Grignard addition with diethylamine-derived reagents:

  • Reagents : Diethylaluminum amide, Mg-based Grignard reagents.

  • Conditions : −40°C to 0°C, ether solvents.

  • Yield : ~50–60% (based on).

This method is advantageous for introducing sterically hindered groups but requires stringent anhydrous conditions.

Microwave-Assisted Cyclization

Modern protocols leverage microwave irradiation to accelerate reactions.

Thiazole Ring Formation

Amine and carbonyl precursors undergo cyclization under microwave conditions:

  • Reagents : 2-Amino-4,5-dicyanothiazole, methyl chloroformate.

  • Conditions : 80–120°C, 10–30 minutes.

  • Yield : ~80% (analogous to).

Microwave methods reduce reaction times and improve scalability.

Palladium-Catalyzed Coupling Reactions

Cross-coupling reactions enable efficient functionalization.

Suzuki-Miyaura Coupling

Boronate esters react with bromothiazole derivatives:

Parameter Value Source
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature100°C
Yield43–80%

This method is widely used for introducing aromatic substituents.

Reduction and Oxidation Sequences

Two-step processes (reduction → oxidation) are employed for aldehyde intermediates.

Reduction of Thiazole Esters

Sodium borohydride (NaBH₄) reduces esters to alcohols:

  • Reagents : NaBH₄, AlCl₃, glyme.

  • Conditions : −10°C to 25°C, 4 hours.

  • Yield : 55–60% (from).

Oxidation to Carboxylic Acid

Alcohol intermediates are oxidized to carboxylic acids:

  • Reagents : PCC, TEMPO, NaHCO₃.

  • Conditions : 0–2°C, 1 hour.

  • Yield : 36–38% (from).

This sequence is critical for intermediates in cephalosporin synthesis.

Key Reaction Optimization Data

Critical parameters for yield maximization:

Reaction Step Optimal Conditions Yield Source
BrominationNBS, DCM, 0°C → 25°C, 2 hours75%
Diethylamine CouplingEDC/HOBt, DMF, RT, 12 hours85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C80%
Microwave Cyclization120°C, 15 minutes80%

Comparative Analysis of Methods

Method Advantages Limitations
Bromination + AminationHigh regioselectivity, scalableLow yields for diethylamine step
Grignard ReagentsSteric group introductionAnhydrous conditions required
Microwave-AssistedRapid reaction times, high purityLimited to small-scale synthesis
Suzuki CouplingVersatile for aryl groupsHigh catalyst cost

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate serves as a building block for synthesizing various bioactive molecules. Its derivatives have shown potential in treating infections and cancer.

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It demonstrates effective inhibition of bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Recent research highlights its potential as an anticancer agent. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), with observed reductions in viability of approximately 39.8% compared to controls .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, specifically fungicides and herbicides. Its role in protecting crops from pests and diseases contributes to improved agricultural yields .

Material Science

This compound is explored for developing novel materials with specific electronic and optical properties. Research focuses on its potential in creating durable polymers and coatings that resist environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial properties of thiazole derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of thiazole derivatives revealed that this compound significantly reduced viability in various cancer cell lines. The study highlighted structure-dependent activity, suggesting that modifications to the thiazole ring could enhance anticancer effects .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring in the compound can participate in various biochemical pathways, either activating or inhibiting specific enzymes . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-Bromo-5-Isopropylthiazole-4-Carboxylate ()

  • Structure : Bromine at position 2, isopropyl at position 5, methyl ester at position 3.
  • Applications : Likely used as a building block for agrochemicals due to its lipophilic isopropyl group .

Ethyl 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxylate ()

  • Structure : Pyridinyl group at position 2, methyl at position 4, ethyl ester at position 4.
  • The ethyl ester may offer slower hydrolysis kinetics compared to methyl esters.
  • Applications : Intermediate in synthesizing kinase inhibitors or antibacterial agents .

2-Bromo-4-Methyl-1,3-Thiazole-5-Carboxylic Acid ()

  • Structure : Bromine at position 2, methyl at position 4, carboxylic acid at position 5.
  • Key Differences: The free carboxylic acid enables direct conjugation with amines or alcohols, bypassing ester hydrolysis steps. The absence of an amino group reduces basicity.
  • Applications : Used in peptide mimetics or metal-organic frameworks (MOFs) due to its chelating ability .

Functional Group Modifications

Methyl 2-Cyclopentyl-4-(4-Phenoxyphenyl)thiazole-5-Carboxylate ()

  • Structure: Cyclopentyl at position 2, 4-phenoxyphenyl at position 4, methyl ester at position 5.
  • Key Differences : Bulky aromatic substituents enhance lipophilicity and may improve blood-brain barrier penetration. The lack of bromine limits cross-coupling utility.
  • Applications: Potential CNS drug candidate or fluorescent probe .

Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate ()

  • Structure : Bromine at position 2, methyl at position 5, methyl ester at position 4.
  • Key Differences : Positional isomerism alters electronic properties; bromine at position 2 may favor electrophilic substitutions over position 4.
  • Applications : Intermediate in synthesizing antifungal or anti-inflammatory agents .

Amino-Substituted Analogs

Methyl 4-Bromo-2-(Octadecylamino)thiazole-5-Carboxylate ()

  • Structure: Octadecylamino (C18 alkyl chain) at position 2, bromine at position 4.
  • Key Differences : The long alkyl chain increases hydrophobicity, making it suitable for lipid-based formulations or surface coatings.
  • Applications: Potential use in nanotechnology or as a surfactant .

Research Implications

The structural diversity of thiazole derivatives highlights their adaptability in drug discovery and materials science. This compound stands out due to its unique combination of bromine (enabling cross-coupling) and diethylamino (enhancing solubility and coordination). Future research could explore its use in:

  • Pharmaceuticals : As a precursor for kinase or protease inhibitors.
  • Materials : As a ligand in catalytic systems or luminescent materials.
  • Agrochemicals : Functionalization to target pest-specific enzymes.

Biological Activity

Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, exhibiting a range of pharmacological effects, including antibacterial, antifungal, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is integral to its biological activity. The presence of the bromine atom and the diethylamino group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to methyl 4-bromo-2-(diethylamino)thiazole have shown activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria like Streptococcus spp. and Bacillus spp. .
  • Anticancer Properties :
    • Thiazole derivatives have been reported to induce apoptosis in cancer cells. For example, compounds with structural similarities have demonstrated moderate to high activity against various cancer cell lines, including colon and breast cancer cells . The introduction of specific functional groups can enhance their antitumor efficacy.
  • Xanthine Oxidase Inhibition :
    • Some thiazole derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. In vitro studies have shown that certain derivatives exhibit IC50 values in the micromolar range, indicating potential for treating conditions like gout .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various thiazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The compound exhibited MIC values comparable to standard antibiotics, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of thiazole-based compounds were synthesized and tested for their anticancer properties. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity against cancer cell lines. This compound showed promising results in reducing cell viability in melanoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electron-Withdrawing Groups : The presence of bromine enhances lipophilicity, which is beneficial for membrane permeability.
  • Alkyl Substituents : The diethylamino group contributes to increased solubility and potential interactions with biological targets.

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Xanthine Oxidase Inhibition (IC50 μM)
This compound1.95 - 15.62Moderate8.1
Similar Thiazole Derivative A3.91 - 7.81High3.6
Similar Thiazole Derivative B4.01 - 12.5Low9.9

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized thiazole precursor. A common approach is to start with a 2-amino-thiazole derivative, followed by bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Subsequent introduction of the diethylamino group can be achieved via nucleophilic substitution using diethylamine in the presence of a base like potassium carbonate (K₂CO₃) . For carboxylation, methyl chloroformate is often employed under anhydrous conditions with a tertiary amine catalyst (e.g., triethylamine) .

Q. How is this compound characterized structurally?

Methodological Answer: Structural characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., diethylamino protons at δ 1.0–1.3 ppm and carboxylate carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~317.05 g/mol for C₉H₁₄BrN₃O₂S).
  • X-ray Crystallography : Single-crystal diffraction (using tools like SHELX or WinGX) resolves bond angles and stereochemistry, critical for confirming the thiazole ring geometry and substituent orientation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer: DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling the compound’s electronic structure. Key steps include:

  • Geometry optimization using a basis set like 6-31G(d,p) for light atoms and LANL2DZ for bromine.
  • Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, particularly at the bromine and carboxylate sites.
  • Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions involving the diethylamino group . Contradictions in experimental vs. computed bond lengths (e.g., C-Br) may arise from solvent effects, requiring implicit solvation models (e.g., PCM) for refinement .

Q. How can researchers resolve contradictions in reaction yields during substitution reactions at the 4-bromo position?

Methodological Answer: Discrepancies in yields often stem from competing side reactions (e.g., dehydrohalogenation or ring-opening). Mitigation strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while avoiding protic solvents that promote elimination .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve selectivity in Suzuki-Miyaura couplings, reducing byproducts .
  • Kinetic Monitoring : Real-time HPLC or in-situ IR spectroscopy identifies intermediates, enabling adjustments to reaction time/temperature .

Q. What strategies enhance the bioactivity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies focus on modifying the diethylamino and carboxylate groups:

  • Diethylamino Modifications : Replacement with cyclic amines (e.g., piperidine) or aryl groups improves membrane permeability, as shown in analogous thiazole-based antimicrobial agents .
  • Carboxylate Bioisosteres : Substituting the methyl ester with a primary amide enhances hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
  • Bromine Replacement : Azide or alkyne groups enable click chemistry for targeted drug delivery, as demonstrated in related anticancer thiazoles .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports >80% yields for ethyl ester analogs under mild conditions, while notes <60% yields for methyl esters due to steric hindrance. Validation requires comparative studies with controlled reagent purity .
  • Computational vs. Experimental Bond Lengths : DFT-predicted C-Br bond lengths (~1.93 Å) may deviate from crystallographic data (~1.89 Å), necessitating dispersion-corrected functionals (e.g., ωB97X-D) .

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